molecular formula C12H15N3O2 B2936899 Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1245808-34-7

Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2936899
CAS No.: 1245808-34-7
M. Wt: 233.271
InChI Key: SZZHVBGWUMONRQ-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound belonging to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazolopyridine Core: This can be achieved through the reaction of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions.

  • Methylation: The pyrazolopyridine core is then methylated using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

  • Isopropyl Group Introduction: The isopropyl group is introduced through a subsequent alkylation reaction using isopropyl halides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the treatment of various diseases. Its derivatives are being explored for their pharmacological effects, including anti-inflammatory and analgesic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • 1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

  • 3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness: Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique in its structural features and reactivity compared to similar compounds. Its methyl and isopropyl groups contribute to its distinct chemical properties and biological activities.

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Properties

IUPAC Name

methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7(2)15-11-10(6-13-15)9(12(16)17-4)5-8(3)14-11/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZHVBGWUMONRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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